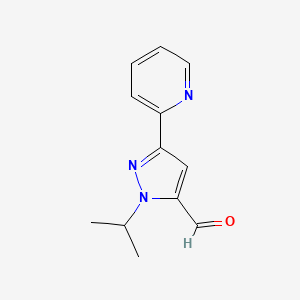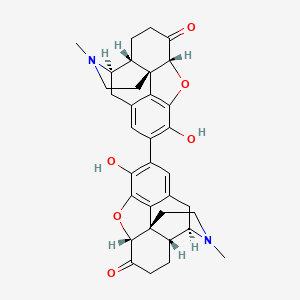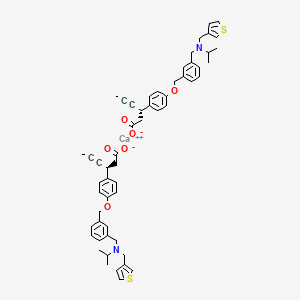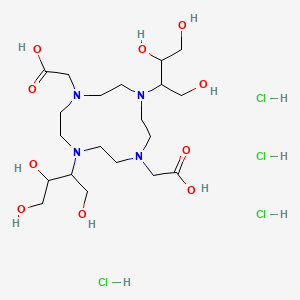
2,2'-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its macrocyclic framework, which includes multiple hydroxyl and carboxyl groups, making it highly hydrophilic and suitable for various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is then functionalized with trihydroxybutan-2-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques ensures that the final product meets industry standards .
化学反应分析
Types of Reactions
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the macrocyclic structure .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in different applications depending on their chemical properties .
科学研究应用
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in various analytical techniques.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Applied in the development of advanced materials and catalysts
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The macrocyclic structure of the compound allows for high specificity and affinity towards certain metal ions, making it an effective agent in both diagnostic and therapeutic applications.
相似化合物的比较
Similar Compounds
Gadobutrol: Another macrocyclic compound used as an MRI contrast agent.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A well-known chelating agent with similar structural features.
Uniqueness
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is unique due to its specific functional groups that enhance its hydrophilicity and chelating ability. This makes it particularly suitable for applications requiring high solubility and strong metal ion binding .
属性
分子式 |
C20H44Cl4N4O10 |
|---|---|
分子量 |
642.4 g/mol |
IUPAC 名称 |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C20H40N4O10.4ClH/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34;;;;/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34);4*1H |
InChI 键 |
PHHDNGZEDDMDIM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)


![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
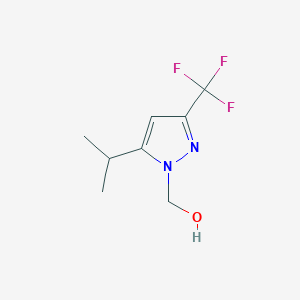

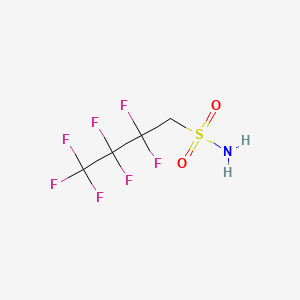

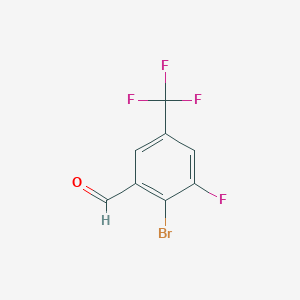
![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
